molecular formula C29H30N4O8 B11561135 4-[(E)-({6-[(3,4-Dimethoxyphenyl)formamido]hexanamido}imino)methyl]phenyl 4-nitrobenzoate

4-[(E)-({6-[(3,4-Dimethoxyphenyl)formamido]hexanamido}imino)methyl]phenyl 4-nitrobenzoate

Cat. No.: B11561135
M. Wt: 562.6 g/mol
InChI Key: NGMLPZFTMHNXHF-ZCTHSVRISA-N
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Description

4-[(E)-({6-[(3,4-Dimethoxyphenyl)formamido]hexanamido}imino)methyl]phenyl 4-nitrobenzoate is a complex organic compound with potential applications in various scientific fields. This compound features a combination of aromatic rings, nitro groups, and amide linkages, making it a subject of interest for researchers in organic chemistry, medicinal chemistry, and materials science.

Preparation Methods

The synthesis of 4-[(E)-({6-[(3,4-Dimethoxyphenyl)formamido]hexanamido}imino)methyl]phenyl 4-nitrobenzoate involves multiple steps, typically starting with the preparation of the individual components followed by their sequential coupling. Common synthetic routes include:

    Formation of the 3,4-Dimethoxyphenyl derivative: This can be achieved through the nitration of 3,4-dimethoxyaniline followed by reduction to form the corresponding amine.

    Coupling with hexanoic acid: The amine is then coupled with hexanoic acid using standard peptide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

    Formation of the imine: The resulting amide is then reacted with an aldehyde to form the imine linkage.

    Final coupling with 4-nitrobenzoic acid: The final step involves coupling the imine with 4-nitrobenzoic acid under similar peptide coupling conditions

Chemical Reactions Analysis

4-[(E)-({6-[(3,4-Dimethoxyphenyl)formamido]hexanamido}imino)methyl]phenyl 4-nitrobenzoate can undergo various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-[(E)-({6-[(3,4-Dimethoxyphenyl)formamido]hexanamido}imino)methyl]phenyl 4-nitrobenzoate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with nucleophilic sites on proteins or DNA. The amide and imine linkages allow for hydrogen bonding and other interactions with biological macromolecules, potentially leading to inhibition of enzyme activity or modulation of receptor function .

Comparison with Similar Compounds

Similar compounds include:

Properties

Molecular Formula

C29H30N4O8

Molecular Weight

562.6 g/mol

IUPAC Name

[4-[(E)-[6-[(3,4-dimethoxybenzoyl)amino]hexanoylhydrazinylidene]methyl]phenyl] 4-nitrobenzoate

InChI

InChI=1S/C29H30N4O8/c1-39-25-16-11-22(18-26(25)40-2)28(35)30-17-5-3-4-6-27(34)32-31-19-20-7-14-24(15-8-20)41-29(36)21-9-12-23(13-10-21)33(37)38/h7-16,18-19H,3-6,17H2,1-2H3,(H,30,35)(H,32,34)/b31-19+

InChI Key

NGMLPZFTMHNXHF-ZCTHSVRISA-N

Isomeric SMILES

COC1=C(C=C(C=C1)C(=O)NCCCCCC(=O)N/N=C/C2=CC=C(C=C2)OC(=O)C3=CC=C(C=C3)[N+](=O)[O-])OC

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NCCCCCC(=O)NN=CC2=CC=C(C=C2)OC(=O)C3=CC=C(C=C3)[N+](=O)[O-])OC

Origin of Product

United States

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